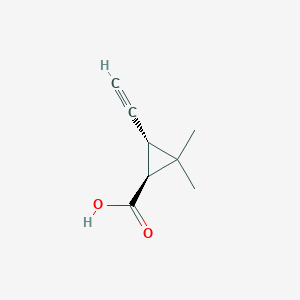

(1S,3R)-3-Ethynyl-2,2-dimethylcyclopropane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a cyclopropane derivative, which is a type of compound that contains a three-membered ring. The “1S,3R” notation indicates the stereochemistry of the molecule, meaning the spatial arrangement of the atoms. The “ethynyl” group (C≡CH) at the 3-position and the “carboxylic acid” group (-COOH) at the 1-position are functional groups that can participate in various chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the three-membered cyclopropane ring, with the ethynyl and carboxylic acid groups attached. The stereochemistry would also be an important aspect of its structure .Chemical Reactions Analysis

The ethynyl group can participate in reactions such as Sonogashira coupling, while the carboxylic acid group can undergo reactions like esterification or amide formation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make this compound acidic and polar .Scientific Research Applications

Ethylene Precursor Studies

The study of cyclopropane carboxylic acids, closely related to (1S,3R)-3-Ethynyl-2,2-dimethylcyclopropane-1-carboxylic acid, has revealed their significant role as ethylene precursors in plants. For instance, 1-aminocyclopropane-1-carboxylic acid (ACC), a closely related compound, is a direct precursor of the plant hormone ethylene, which is vital for plant growth and response to environmental stress. Research by Polko and Kieber (2019) on ACC outlines its synthesis from S-adenosyl-L-methionine and its role in ethylene biosynthesis, emphasizing its pivotal role in plant development and stress responses (Polko & Kieber, 2019).

Synthetic Applications

The synthetic versatility of compounds structurally similar to this compound is showcased in various chemical reactions, such as nucleophilic substitutions catalyzed by palladium(0), which offer valuable pathways for creating novel molecules. Stolle et al. (1992) demonstrated the regioselective nucleophilic substitution of 1-alkenylcyclopropyl esters and 1-alkynylcyclopropyl chlorides, highlighting the synthetic potential of cyclopropane derivatives in organic chemistry (Stolle et al., 1992).

Biochemical and Biophysical Research

In biochemical and biophysical contexts, cyclopropane carboxylic acids have been identified as major conjugates of ethylene precursors in higher plants, as explored by Hoffman, Yang, and McKeon (1982). Their work elucidates the metabolic pathways of ethylene biosynthesis and its regulation in plant tissues, providing insights into the natural occurrence and significance of these biochemical processes (Hoffman, Yang, & McKeon, 1982).

Agronomic Applications

The agronomic applications of cyclopropane carboxylic acids, especially those related to stress mitigation in plants, are of considerable interest. Tiwari et al. (2018) investigated the use of 1-aminocyclopropane-1-carboxylic acid deaminase-producing beneficial rhizobacteria to ameliorate biomass characteristics of Panicum maximum under drought and salt stress. Their research highlights the potential of cyclopropane carboxylic acids and their derivatives in enhancing plant growth and resilience to environmental stresses (Tiwari et al., 2018).

Mechanism of Action

Future Directions

properties

IUPAC Name |

(1S,3R)-3-ethynyl-2,2-dimethylcyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-4-5-6(7(9)10)8(5,2)3/h1,5-6H,2-3H3,(H,9,10)/t5-,6+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUTBFVBNNTVVDY-NTSWFWBYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)O)C#C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]([C@@H]1C(=O)O)C#C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2533062.png)

![4-[(Benzoyloxy)imino]-1-(phenylsulfonyl)piperidine](/img/structure/B2533065.png)

![N-(4-butylphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2533067.png)

![4-phenyl-5-(1-{[4-(trifluoromethoxy)phenyl]acetyl}piperidin-4-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2533071.png)

![4-benzyl-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2533079.png)

![Furan-3-yl-[3-(3-methylimidazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2533081.png)

![3-methyl-7-{3-[(4-methylpyrimidin-2-yl)sulfanyl]propyl}-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2533082.png)